molecular formula C11H19NO2 B1388840 2-(Cyclopentylamino)cyclopentanecarboxylic acid CAS No. 700797-68-8

2-(Cyclopentylamino)cyclopentanecarboxylic acid

Cat. No.: B1388840
CAS No.: 700797-68-8
M. Wt: 197.27 g/mol
InChI Key: MLPOPQVTJUBHPE-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)cyclopentanecarboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)cyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopentanone with cyclopentylamine in the presence of a reducing agent to form the corresponding amine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, carboxylation, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of N-substituted cyclopentyl derivatives.

Scientific Research Applications

2-(Cyclopentylamino)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: A related compound with a similar cyclopentane ring structure but lacking the amino group.

    2-Cyclopentene-1-carboxylic acid: Another similar compound with a double bond in the cyclopentane ring.

Uniqueness

2-(Cyclopentylamino)cyclopentanecarboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the cyclopentane ring

Properties

IUPAC Name

2-(cyclopentylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)9-6-3-7-10(9)12-8-4-1-2-5-8/h8-10,12H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPOPQVTJUBHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666470
Record name 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700797-68-8
Record name 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Cyclopentylamino)cyclopentanecarboxylic acid
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2-(Cyclopentylamino)cyclopentanecarboxylic acid
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2-(Cyclopentylamino)cyclopentanecarboxylic acid
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2-(Cyclopentylamino)cyclopentanecarboxylic acid
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Reactant of Route 6
2-(Cyclopentylamino)cyclopentanecarboxylic acid

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